molecular formula C9H9BrF2O B8474634 1-(3-Bromopropoxy)-2,3-difluorobenzene

1-(3-Bromopropoxy)-2,3-difluorobenzene

Cat. No.: B8474634
M. Wt: 251.07 g/mol
InChI Key: YDGNQVBDRJWVNQ-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-2,3-difluorobenzene (C₉H₉BrF₂O) is an aromatic ether derivative featuring a benzene ring substituted with two fluorine atoms at the 2- and 3-positions and a 3-bromopropoxy group (-OCH₂CH₂CH₂Br).

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

1-(3-bromopropoxy)-2,3-difluorobenzene

InChI

InChI=1S/C9H9BrF2O/c10-5-2-6-13-8-4-1-3-7(11)9(8)12/h1,3-4H,2,5-6H2

InChI Key

YDGNQVBDRJWVNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs:
Compound Name Substituents on Benzene Functional Chain Molecular Formula Molecular Weight (g/mol) CAS RN
1-(3-Bromopropoxy)-2,3-difluorobenzene 2,3-difluoro 3-bromopropoxy C₉H₉BrF₂O ~251.53 (calculated) Not listed
1-(3-Bromopropoxy)-3-chlorobenzene 3-chloro 3-bromopropoxy C₉H₁₀BrClO 249.53 37142-46-4
1-(3-Bromopropoxy)-2-nitrobenzene 2-nitro 3-bromopropoxy C₉H₁₀BrNO₃ 260.08 104147-69-5
1-(3-Bromopropyl)-2,3-difluorobenzene 2,3-difluoro 3-bromopropyl C₉H₉BrF₂ 235.07 1057678-39-3
1-(3-Bromopropyl)-2-fluorobenzene 2-fluoro 3-bromopropyl C₉H₁₀BrF 217.08 129254-75-7

Key Observations:

  • Nitro vs. Fluoro: The nitro group in 1-(3-Bromopropoxy)-2-nitrobenzene introduces strong meta-directing effects, whereas fluorine’s ortho/para-directing nature in the difluoro compound may lead to divergent regiochemical outcomes in further functionalization .
  • Chain Type :
    • Propoxy vs. Propyl : The ether oxygen in the bromopropoxy chain (vs. bromopropyl) reduces the compound’s overall hydrophobicity. This may improve solubility in polar aprotic solvents, critical for reactions like Suzuki-Miyaura couplings .

Physical and Chemical Properties

Thermal and Solubility Data:
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³)
1-(3-Bromopropoxy)-2-nitrobenzene 36–39 131–132 (0.5 mmHg) 1.516 (predicted)
1-(3-Bromopropyl)-2,3-difluorobenzene Not reported Not reported Not reported
1-(3-Bromopropyl)-2-fluorobenzene Not reported Not reported Not reported

Insights:

  • The nitro-substituted analog exhibits a well-defined melting point (36–39°C), suggesting crystalline stability, whereas fluorinated/brominated analogs lack reported thermal data, likely due to their liquid state or proprietary characterization .
  • The predicted density of 1-(3-Bromopropoxy)-2-nitrobenzene (1.516 g/cm³) aligns with typical bromoaromatics, implying similar packing efficiency for the difluoro variant .

Commercial Availability and Pricing

  • 1-(3-Bromopropoxy)-2-nitrobenzene: ¥29,900/25g (Kanto Reagents) .
  • 3-Bromopropylamine hydrobromide: ¥3,400/25g (Kanto Reagents) .

The difluoro variant is likely more expensive due to the cost of fluorination reagents (e.g., Selectfluor) and specialized synthesis protocols .

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